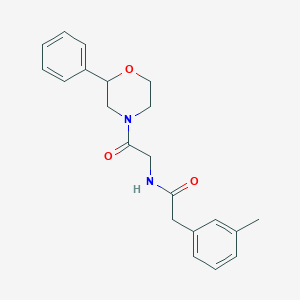

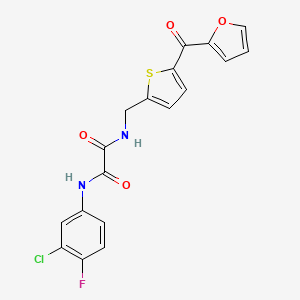

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-(m-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of a compound refers to the process by which it is made. This can involve a variety of chemical reactions, and often requires the use of catalysts and specific conditions of temperature and pressure .Molecular Structure Analysis

The molecular structure of a compound refers to the arrangement of atoms within the molecule. This can be determined using a variety of techniques, including X-ray crystallography and NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions of a compound refer to the ways in which it can react with other substances. This can be influenced by a variety of factors, including the compound’s molecular structure and the conditions under which the reaction takes place .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemical species .Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

Chemoselective monoacetylation of aminophenols to produce intermediates like N-(2-hydroxyphenyl)acetamide is crucial for synthesizing antimalarial drugs. This process, optimized through various acyl donors and conditions, demonstrates the importance of kinetic control and the potential for reversible and irreversible acetylation reactions in drug synthesis (Magadum & Yadav, 2018).

Synthesis of Acetamide Derivatives

The development of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide showcases advancements in acetamide derivatives synthesis. These compounds are essential in various pharmaceutical applications, highlighting an efficient synthesis route that optimizes yield and purity, contributing significantly to scalable production (Fenga, 2007).

Antifungal Applications

2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as potent antifungal agents against Candida and Aspergillus species. The development of these compounds, including structural modifications to enhance plasmatic stability and antifungal activity, indicates their potential in treating fungal infections (Bardiot et al., 2015).

Molecular Docking and Anticancer Potential

The synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have provided insights into its anticancer activity. Such compounds, characterized through detailed structural and biological assessments, show promise in targeting specific cancer receptors, offering a path towards the development of novel anticancer drugs (Sharma et al., 2018).

Comparative Metabolism Studies

Investigations into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes offer insights into the metabolic pathways and potential toxicological effects of acetamide derivatives. Understanding these mechanisms is crucial for assessing the safety and environmental impact of such compounds (Coleman et al., 2000).

properties

IUPAC Name |

2-(3-methylphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-16-6-5-7-17(12-16)13-20(24)22-14-21(25)23-10-11-26-19(15-23)18-8-3-2-4-9-18/h2-9,12,19H,10-11,13-15H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZFNYGRUCXOHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-oxo-2-(2-phenylmorpholino)ethyl)-2-(m-tolyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2469569.png)

![N-butan-2-yl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2469570.png)

![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2469576.png)

![2-methyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2469579.png)

![N-(4-(4-chlorophenoxy)phenyl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2469591.png)